An In-depth Technical Guide to H-Leu-Ser-Phe-OH (Leucyl-Seryl-Phenylalanine)
An In-depth Technical Guide to H-Leu-Ser-Phe-OH (Leucyl-Seryl-Phenylalanine)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the tripeptide H-Leu-Ser-Phe-OH, also known as Leucyl-Seryl-Phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Chemical Structure and Properties
H-Leu-Ser-Phe-OH is a tripeptide composed of the amino acids L-leucine, L-serine, and L-phenylalanine, linked by peptide bonds. The N-terminus is leucine, and the C-terminus is phenylalanine.
Chemical Structure:
Physicochemical Properties:
While specific experimental data for H-Leu-Ser-Phe-OH is limited in publicly available literature, its properties can be estimated based on its constituent amino acids and general peptide characteristics. The presence of the hydrophobic isobutyl side chain of leucine and the aromatic ring of phenylalanine, combined with the polar hydroxyl group of serine, gives the tripeptide an amphipathic character.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₈H₂₇N₃O₅ | [1] |
| Molecular Weight | 365.43 g/mol | [1] |
| CAS Number | 40290-77-5 | [1] |
| Appearance | White to off-white powder | Inferred from similar peptides |
| Solubility | Soluble in polar solvents like water, methanol, and ethanol. Soluble in DMSO. Poor solubility in non-polar solvents. | [2] |
| Melting Point | Not available | Data for this specific tripeptide is not readily available. |
| pKa (estimated) | pKa₁ (~3.1-3.5 for α-carboxyl), pKa₂ (~8.0-8.5 for α-amino) | Estimated based on typical pKa values for peptide termini. |
| Isoelectric Point (pI) (estimated) | ~5.5-6.0 | Estimated based on the pKa values of the terminal groups. |
Synthesis and Purification
The synthesis of H-Leu-Ser-Phe-OH is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. An alternative, though less common, approach is solution-phase synthesis.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization.
Materials:
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Fmoc-Phe-Wang resin (or similar resin suitable for C-terminal carboxylic acid)
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Fmoc-Ser(tBu)-OH
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Fmoc-Leu-OH
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Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
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Base (e.g., DIPEA or NMM)
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Deprotection solution: 20% piperidine in DMF
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Solvents: DMF, DCM, Methanol
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Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.
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First Deprotection: Remove the Fmoc group from phenylalanine by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
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Second Amino Acid Coupling (Serine):
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Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.
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Add the activated amino acid solution to the resin and couple for 1-2 hours.
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Monitor the coupling reaction using a ninhydrin test.
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Wash the resin with DMF and DCM.
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Second Deprotection: Repeat step 2 to remove the Fmoc group from serine.
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Third Amino Acid Coupling (Leucine):
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Pre-activate Fmoc-Leu-OH (3 eq.) as described in step 3.
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Couple the activated leucine to the resin-bound dipeptide for 1-2 hours.
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Wash the resin with DMF and DCM.
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Final Deprotection: Repeat step 2 to remove the Fmoc group from leucine.
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Cleavage and Side-Chain Deprotection:
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Wash the resin with DCM and methanol, and dry under vacuum.
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Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
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Purification and Characterization:
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Wash the peptide pellet with cold diethyl ether and dry.
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Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).
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Characterize the purified peptide by mass spectrometry (to confirm molecular weight) and analytical HPLC (to determine purity). Further characterization can be performed using NMR spectroscopy.
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Biological Activity and Signaling Pathways
The specific biological functions and signaling pathways directly involving H-Leu-Ser-Phe-OH are not well-documented in current scientific literature. However, the peptide is noted for its use in the development of novel therapeutic agents, particularly in the areas of cancer treatment and metabolic disorders.[1] This suggests that it may interact with specific biological targets to modulate cellular pathways.
The constituent amino acids of the tripeptide are known to play significant roles in cellular signaling:
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Leucine: As a branched-chain amino acid (BCAA), leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is central to regulating cell growth, proliferation, and protein synthesis.
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Phenylalanine: This aromatic amino acid is a precursor for several neurotransmitters and can also influence cellular signaling, including the mTOR pathway.
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Serine: This amino acid is crucial for the biosynthesis of purines, pyrimidines, and other amino acids. Its hydroxyl group makes it a key site for phosphorylation, a fundamental mechanism for regulating protein function and signal transduction.
Given its composition, H-Leu-Ser-Phe-OH could potentially act as a signaling molecule itself, or as a modulator of protein-protein interactions. Further research is required to elucidate its specific biological roles.
Conclusion
H-Leu-Ser-Phe-OH is a tripeptide with potential applications in pharmaceutical and biotechnological research. While its specific physicochemical and biological properties are not yet extensively characterized, its synthesis can be readily achieved using standard solid-phase peptide synthesis protocols. The presence of leucine, serine, and phenylalanine suggests potential involvement in key cellular signaling pathways, making it an interesting candidate for further investigation in drug discovery and development. Future research should focus on determining its precise biological targets and mechanisms of action to fully realize its therapeutic potential.
